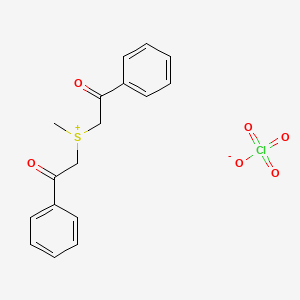
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound with the molecular formula C17H17O2S·ClO4. It is a sulfonium salt, characterized by the presence of a sulfonium ion bonded to two 2-oxo-2-phenylethyl groups and a methyl group, with perchlorate as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with a sulfonium salt precursor under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate or ether, and the product is purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The phenylethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Substituted phenylethyl derivatives.
Scientific Research Applications
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide: Similar structure but with bromide as the counterion.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: Contains a pyridinium ion instead of a sulfonium ion.
Uniqueness
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate ion
Properties
CAS No. |
919781-71-8 |
|---|---|
Molecular Formula |
C17H17ClO6S |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
methyl(diphenacyl)sulfanium;perchlorate |
InChI |
InChI=1S/C17H17O2S.ClHO4/c1-20(12-16(18)14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15;2-1(3,4)5/h2-11H,12-13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DXTDUOZVPSDYLY-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















